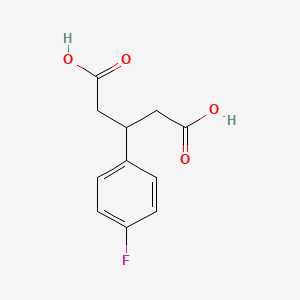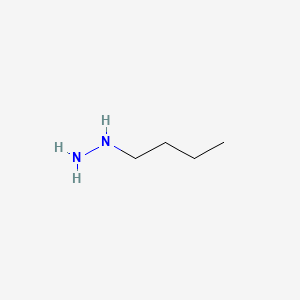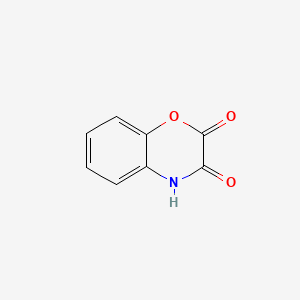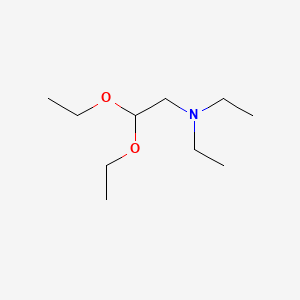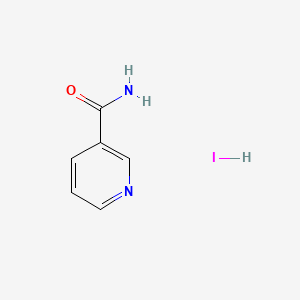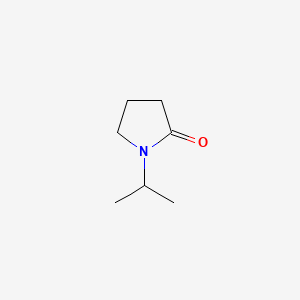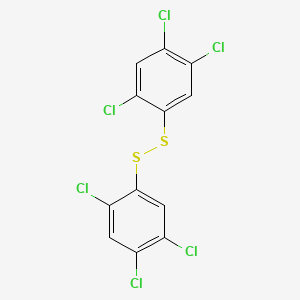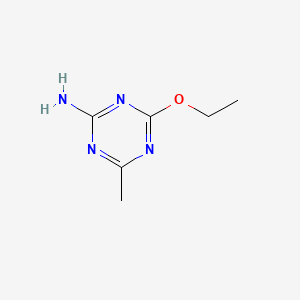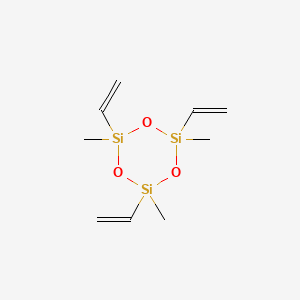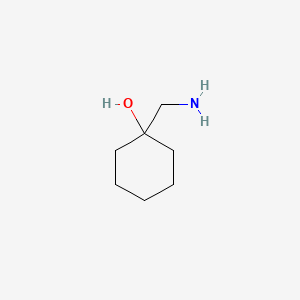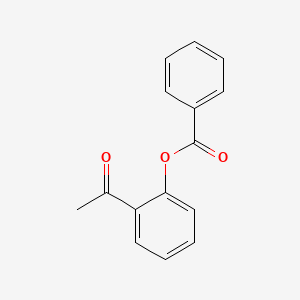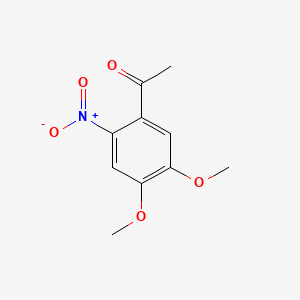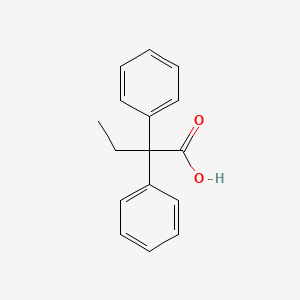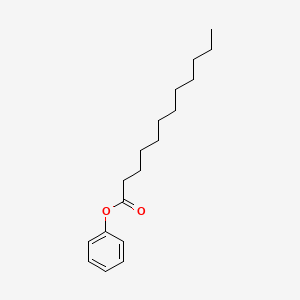
3-Methoxyphenyl acetate
説明
3-Methoxyphenyl acetate is an organic compound with the molecular formula C9H10O3. It is also known as 3-methoxyphenyl ethanoate. This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetate group. It is commonly used in various chemical and industrial applications due to its unique properties.
作用機序
Target of Action
3-Methoxyphenyl acetate is a bioactive aromatic compound Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s known that bioactive aromatic compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that this compound could have diverse molecular and cellular effects.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methoxyphenyl acetate can be synthesized through the esterification of 3-methoxyphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of solvents like dichloromethane to facilitate the reaction and improve product isolation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding phenolic compounds.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyphenyl ethanol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3-Methoxyphenyl acetate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research on its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the manufacture of fragrances, flavors, and pharmaceuticals.
類似化合物との比較
3-Methoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Methoxybenzyl alcohol: Contains a hydroxyl group instead of an acetate group.
3-Methoxyphenol: Lacks the acetate group, having only the methoxy and hydroxyl groups on the phenyl ring.
Uniqueness: 3-Methoxyphenyl acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable in synthetic organic chemistry and industrial applications.
特性
IUPAC Name |
(3-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNGKGFOZQMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202925 | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-83-2 | |
| Record name | m-Anisyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Acetoxyanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-METHOXYPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 3-Methoxyphenyl acetate and what are its key spectroscopic characteristics?
A1: this compound (C11H14O3) is an ester formed by the condensation reaction between 3-Methoxyphenol and acetic acid.
- Spectroscopic data: While the provided abstracts do not offer detailed spectroscopic data for this compound specifically, they mention techniques like FTIR, 1H NMR, and ESI mass spectrometry as characterization methods for similar compounds []. These techniques are commonly employed to confirm the structure and purity of synthesized molecules.
Q2: Are there any known applications of this compound as a catalyst or an intermediate in chemical synthesis?
A3: The provided research highlights the use of ethyl 2-(3-methoxyphenyl)acetate, a closely related compound, as an intermediate in the synthesis of biologically active heterocyclic compounds []. While the specific applications of this compound are not discussed, its structural similarity suggests potential use as a building block for synthesizing other valuable molecules. For example, it could be used as a starting material for synthesizing 8-methoxyhomophthalic anhydrides, which are key intermediates for producing anthracyclinones and peri-hydroxylated polycyclic aromatic compounds [].
Q3: Has computational chemistry been used to study this compound or its analogs?
A4: One of the provided abstracts mentions the use of quantitative structure-activity relationship (QSAR) analysis in the context of evaluating the antibacterial activity of depsides, which are structurally related to esters []. This suggests that computational methods like QSAR could be valuable tools for exploring the structure-activity relationships of this compound and predicting the properties of its analogs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


